![molecular formula C14H16ClN3O2 B2901373 5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide CAS No. 1286712-26-2](/img/structure/B2901373.png)
5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide
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Overview
Description
The compound “5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide” is an organic building block . It has been reported as an intermediate in the synthesis of glyburide . The molecular formula of the compound is C16H17ClN2O4S . The molecular weight is 368.84 g/mol .
Physical And Chemical Properties Analysis
The compound has a melting point of 209-214 °C . Other physical and chemical properties are not available in the retrieved sources.Mechanism of Action
Target of Action
The primary targets of the compound 5-chloro-2-methoxy-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide are currently unknown. This compound is a complex organic molecule and its specific targets could be numerous, depending on its structure and functional groups .
Mode of Action
Based on its structure, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
It has been reported as an intermediate in the synthesis of glyburide , which suggests that it might be involved in the regulation of blood glucose levels.
Pharmacokinetics
Based on its molecular weight (36884 g/mol) , it can be inferred that it might have good bioavailability. The compound’s solubility, stability, and permeability would also play crucial roles in its pharmacokinetics.
Result of Action
As an intermediate in the synthesis of glyburide , it might play a role in the regulation of blood glucose levels.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide 20-1724 is its selectivity for PDE4, which allows for specific manipulation of cAMP levels. However, this compound 20-1724 has also been found to have off-target effects on other PDE isoforms, which may complicate data interpretation. Additionally, this compound 20-1724 has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
The potential applications of 5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide 20-1724 in various fields of research are vast. Some possible future directions include the development of this compound 20-1724 derivatives with improved solubility and selectivity, the investigation of its effects on other physiological processes, and the exploration of its potential therapeutic use in various diseases. Additionally, the use of this compound 20-1724 in combination with other drugs or therapies may lead to synergistic effects and improved outcomes.
Synthesis Methods
5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide 20-1724 can be synthesized through a multi-step process starting from 5-chloro-2-methoxybenzoic acid. The first step involves the conversion of the carboxylic acid to an acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 2-(2-methyl-1H-imidazol-1-yl)ethylamine in the presence of triethylamine to form the corresponding amide. Finally, the amide is treated with sodium hydride and 4-chloro-3-nitrobenzoyl chloride to yield this compound 20-1724.
Scientific Research Applications
5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide 20-1724 has been extensively used in scientific research to study the role of cAMP in various physiological processes such as inflammation, immune response, and neuronal function. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines in immune cells. This compound 20-1724 has also been found to enhance the differentiation and survival of neuronal cells, indicating its potential use in neurodegenerative diseases.
properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-10-16-5-7-18(10)8-6-17-14(19)12-9-11(15)3-4-13(12)20-2/h3-5,7,9H,6,8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOCAAAQUDHYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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